1-Benzyl-4-propylpiperidin-4-amine
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Overview
Description
1-Benzyl-4-propylpiperidin-4-amine is a chemical compound with the molecular formula C₁₅H₂₄N₂. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a propyl group attached to the fourth carbon atom of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-propylpiperidin-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperidin-4-one with propylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride and is carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reductive amination techniques. The process may involve continuous flow reactors or batch reactors to ensure efficient production. The choice of solvent, temperature, and pressure conditions can be optimized to achieve higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-4-propylpiperidin-4-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the propyl group, converting it to a propionic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions can reduce the benzyl group to a benzyl alcohol derivative.
Substitution: Substitution reactions can involve the replacement of the propyl group with other functional groups. For example, reacting the compound with halogenating agents like thionyl chloride can introduce a chlorine atom, resulting in a chloro-substituted derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, halogenating agents, polar aprotic solvents.
Major Products Formed:
Oxidation: Propionic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Chloro-substituted derivatives.
Scientific Research Applications
1-Benzyl-4-propylpiperidin-4-amine has various scientific research applications across different fields:
Chemistry: In synthetic organic chemistry, it serves as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in the construction of pharmaceuticals and other bioactive compounds.
Biology: The compound can be used as a probe in biological studies to investigate the interaction of piperidine derivatives with biological targets. It can also be employed in the development of new drugs targeting specific receptors or enzymes.
Medicine: this compound has potential therapeutic applications. It can be explored for its pharmacological properties, such as analgesic, anti-inflammatory, or anticonvulsant activities. Its derivatives may be developed as new medications for various medical conditions.
Industry: In the chemical industry, it can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals. Its reactivity and structural features make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 1-Benzyl-4-propylpiperidin-4-amine exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would depend on the biological system and the specific derivatives being studied.
Comparison with Similar Compounds
1-Benzylpiperidin-4-amine
4-Aminopiperidine
4-Benzylpiperidine
Uniqueness: 1-Benzyl-4-propylpiperidin-4-amine is unique due to the presence of both a benzyl and a propyl group on the piperidine ring. This combination of substituents imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H24N2 |
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Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-benzyl-4-propylpiperidin-4-amine |
InChI |
InChI=1S/C15H24N2/c1-2-8-15(16)9-11-17(12-10-15)13-14-6-4-3-5-7-14/h3-7H,2,8-13,16H2,1H3 |
InChI Key |
LTBPIYSGGNJNPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(CC1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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